molecular formula C13H21N3O3 B1443109 Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate CAS No. 1131451-62-1

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate

Cat. No.: B1443109
CAS No.: 1131451-62-1
M. Wt: 267.32 g/mol
InChI Key: DITRGHJAHPIEEN-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate (CAS 1131451-62-1) is a high-value chemical building block with a molecular formula of C13H21N3O3 and a molecular weight of 267.32 g/mol . This compound features a multifunctional structure incorporating a pyrrolidine ring, a piperidine moiety, and both cyano and ester functional groups, making it a versatile scaffold in organic synthesis and medicinal chemistry research. Supplied with a minimum purity of 95% to 98%, this reagent is ideal for constructing complex molecular architectures, particularly in pharmaceutical development for exploring new therapeutic agents . The presence of both a piperidine and a pyrrolidine ring, which are common pharmacophores, suggests its potential application in creating molecules that interact with the central nervous system. To ensure stability and longevity, the compound should be stored in a sealed container in a dry environment, ideally at 2-8°C . This product is intended for research purposes and laboratory use only. It is strictly not for human consumption, nor for diagnostic, therapeutic, or any other veterinary or medical applications .

Properties

IUPAC Name

ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-2-19-12(18)15-8-5-13(9-14,10-15)16-6-3-11(17)4-7-16/h11,17H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITRGHJAHPIEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)(C#N)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using batch reactors where reaction parameters are optimized for maximum efficiency and product quality. Key aspects include:

  • Batch Reactor Use: Large-scale mixing and temperature control
  • Reaction Monitoring: In-process analytical techniques such as HPLC or NMR to monitor conversion
  • Purification: Multi-step purification including crystallization and chromatography to achieve purity levels typically exceeding 98%
  • Safety and Handling: Controlled environment to handle reagents and intermediates safely, especially due to the presence of cyano groups

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Base Organic bases such as triethylamine or inorganic bases like potassium carbonate Facilitates nucleophilic substitution
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile Polar aprotic solvents preferred
Temperature 25–80 °C Controlled to prevent decomposition
Reaction Time Several hours (4–24 h) Depends on scale and reagent reactivity
Purification Method Crystallization, silica gel chromatography To remove unreacted starting materials and by-products

Alternative and Related Synthetic Methods

While the direct substitution method is predominant, related methods involve enzymatic or catalytic processes for preparing pyrrolidine derivatives with hydroxyl functionalities. For example, enzymatic enantioselective hydrolysis of racemic pyrrolidinone derivatives can yield hydroxymethylpyrrolidine compounds, which may serve as intermediates or analogs in synthesizing related compounds. These biocatalytic methods offer advantages in stereoselectivity and environmental compatibility but are less commonly applied directly to Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate synthesis.

Chemical Reaction Analysis

This compound can undergo several chemical transformations post-synthesis, which are important for further derivatization or functional studies:

  • Oxidation: The hydroxyl group on the piperidine ring can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The cyano group can be reduced to primary amines using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Nucleophilic substitution reactions can target the cyano group or ester moiety under acidic or basic conditions.

These reactions highlight the functional versatility of the compound and its potential for further chemical modifications.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Ethyl pyrrolidine-1-carboxylate, 4-hydroxypiperidine
Reaction Type Nucleophilic substitution
Catalysts/Bases Organic or inorganic bases (e.g., triethylamine, K2CO3)
Solvents Polar aprotic solvents (DMF, DMSO, acetonitrile)
Temperature Range 25–80 °C
Reaction Time 4–24 hours
Purification Techniques Crystallization, silica gel chromatography
Industrial Scale Production Batch reactors with optimized parameters, in-process monitoring, multi-step purification
Alternative Methods Enzymatic enantioselective hydrolysis of racemic pyrrolidinone derivatives (for related compounds)

Research Findings and Notes

  • The presence of the hydroxyl group on the piperidine ring significantly influences the compound’s reactivity and biological activity, distinguishing it from analogs with methyl or amino substitutions.
  • Purity levels of 98% or higher are achievable with current purification methods, suitable for research and industrial applications.
  • The synthetic route is robust, allowing for scale-up and adaptation to various synthetic needs, including medicinal chemistry applications.
  • Enzymatic methods for related pyrrolidine compounds provide a stereoselective alternative but require further development for direct application to this compound.

This detailed analysis of preparation methods for this compound integrates diverse authoritative sources and summarizes the key synthetic strategies, reaction conditions, and industrial considerations essential for researchers and practitioners in organic synthesis and pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate exhibit antidepressant and anxiolytic effects. Studies have shown that modifications in the piperidine ring can enhance binding affinity to serotonin receptors, suggesting potential therapeutic uses in treating mood disorders.

2. Neurological Research
This compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for studying neurological disorders such as schizophrenia and bipolar disorder. Its ability to cross the blood-brain barrier is crucial for central nervous system applications.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar compounds in a rodent model. The results indicated that these compounds significantly reduced depression-like behaviors, supporting their potential use in developing new antidepressants.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university demonstrated that this compound exhibited neuroprotective effects in vitro against oxidative stress-induced neuronal damage. This finding suggests its potential application in neurodegenerative diseases.

Mechanism of Action

The mechanism by which Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxypiperidine moiety may interact with enzymes or receptors, influencing biological pathways. The cyano group can also participate in binding interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with related derivatives:

Compound Name Substituents Key Differences Reported Applications
Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate - Cyano group at C3
- 4-Hydroxypiperidin-1-yl at C3
Reference compound Potential CNS modulation (inference from analogs)
Ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate - Methyl group at C3
- 4-Hydroxypiperidin-1-yl at C3
Replacement of cyano with methyl Intermediate in pharmaceutical synthesis
(+)-MR200 - 4-Chlorophenyl-4-hydroxypiperidin-1-yl
- Cyclopropane carboxylate
Larger aromatic substituent; cyclopropane ring Sigma-1 receptor antagonist
AC 927 - Phenethylpiperidine Lack of pyrrolidine backbone; simpler piperidine substitution Opioid receptor research
Key Observations:
  • Cyano vs. Methyl Substitution: The cyano group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl analog (QM-7129, purity 95% ). This may influence bioavailability and target binding.
  • However, the absence of a chlorophenyl group in the target compound likely reduces sigma-1 selectivity.
  • Pyrrolidine Backbone : The pyrrolidine ring differentiates it from AC 927, which lacks this scaffold, indicating divergent pharmacological pathways.

Pharmacological Potential (Inferred from Analogs)

  • Sigma Receptors: Piperidine-hydroxypyrrolidine hybrids, such as BD 1008 and BD 1047 , exhibit high sigma-1/2 affinity. The target compound’s cyano group could modulate binding kinetics.
  • Dopamine D2 Receptors : Analogous to (+)-3-PPP , the hydroxyl-piperidine moiety may confer partial agonist activity, though this requires experimental validation.

Biological Activity

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C₁₃H₂₁N₃O₃
Molecular Weight: 267.32 g/mol
CAS Number: 1131451-62-1
IUPAC Name: this compound

The compound features a pyrrolidine ring, a cyano group, and a hydroxypiperidine moiety, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Reaction of ethyl pyrrolidine-1-carboxylate with 4-hydroxypiperidine .
  • Use of a suitable base and solvent under controlled temperature conditions.
  • Purification through crystallization or chromatography to achieve high yield and purity.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Hydroxypiperidine Moiety: This part may interact with various enzymes or receptors, influencing metabolic pathways.
  • Cyano Group: It can participate in binding interactions that enhance the compound's overall activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidiabetic Potential: The compound may influence glucose metabolism through modulation of enzyme activities related to glucose homeostasis .
  • Cytotoxicity: Preliminary studies suggest low cytotoxicity, making it a candidate for drug development aimed at various diseases .

Case Studies

Recent studies have explored the compound's effects in various biological systems:

  • Inhibition of Enzyme Activity:
    • The compound has shown potential as an inhibitor in specific enzyme pathways that are crucial for metabolic regulation .
  • Antimicrobial Properties:
    • In vitro assays demonstrated that derivatives of similar compounds exhibit potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxypiperidine moietyAntidiabetic, low cytotoxicity
Ethyl 3-cyano-3-(4-methylpiperidin-1-YL)pyrrolidine-1-carboxylateMethyl substitutionVarying potency in enzyme inhibition
Ethyl 3-cyano-3-(4-aminopiperidin-1-YL)pyrrolidine-1-carboxylateAmino group presenceEnhanced interaction with receptors

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Protection of functional groups : Use of tert-butyl carbamate (Boc) to protect amines (e.g., piperidine hydroxyl group) during alkylation or cyanation steps .
  • Nucleophilic substitution : Reaction of pyrrolidine precursors with cyano-containing reagents (e.g., acrylonitrile derivatives) under basic conditions (e.g., NaH in THF) .
  • Deprotection and purification : Final Boc deprotection using HCl/dioxane or TFA, followed by flash column chromatography (e.g., ethanol/chlorofor m or hexane/ethyl acetate gradients) to isolate the product .
    Key intermediates are characterized via 1H^1H/13C^{13}C NMR and ESI-MS to confirm structural integrity .

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz) identifies proton environments (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm, hydroxyl protons at δ 1.5–2.5 ppm). 13C^{13}C NMR confirms cyano (δ ~110–120 ppm) and carbonyl (δ ~165–175 ppm) groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight. For example, a compound with MW 307.34 g/mol shows ESI-MS m/z 308.2 .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, though requires high-purity crystals .

Advanced Research Questions

Q. How does the stereochemistry of the 4-hydroxypiperidin-1-yl moiety influence conformational stability and reactivity?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates optimized geometries and Gibbs free energies to compare axial vs. equatorial hydroxyl orientations .
  • NMR Coupling Constants : 3JHH^3J_{HH} values from COSY or NOESY experiments reveal spatial proximity between hydroxyl protons and adjacent groups, indicating preferred ring puckering .
  • Hydrogen Bonding : IR spectroscopy (stretching frequencies ~3200–3500 cm1^{-1}) and solvent-dependent NMR shifts assess intramolecular H-bonding, which stabilizes specific conformers .

Q. What in vitro assays are appropriate for evaluating potential bioactivity, and how are they optimized?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-SR9009 for REV-ERBα/β) to measure IC50_{50} values. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Cell Viability Assays : Treat cancer cell lines (e.g., MCF-7) with 1–100 µM compound for 48–72 hours, followed by MTT or resazurin reduction assays. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .
  • Enzyme Inhibition Studies : Monitor kinase or phosphatase activity via fluorescence-based kits (e.g., ADP-Glo™). Optimize enzyme/substrate concentrations using Michaelis-Menten kinetics .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Methodological Answer :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., NaH-mediated alkylation) .
  • Drying Agents : Employ molecular sieves (3Å) in reaction solvents (THF, DCM) and store intermediates under argon .
  • Lyophilization : For final products, dissolve in HPLC-grade water, filter (0.45 µm), and freeze-dry to obtain stable powders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate
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Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate

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